CALCIUM CITRATE MALATE PENTAHYDRATE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcium citrate malate pentahydrate is a water-soluble calcium supplement. It is the calcium salt of citric acid and malic acid with variable composition. This compound is known for its high bioavailability, which makes it an effective source of calcium for dietary supplements .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of calcium citrate malate pentahydrate involves the reaction of citric acid and malic acid with calcium carbonate. The process typically includes dissolving citric acid and malic acid in water, followed by the addition of calcium carbonate. The reaction mixture is then stirred until the calcium carbonate is completely dissolved, resulting in the formation of calcium citrate malate .

Industrial Production Methods: In industrial settings, the production of this compound can involve the use of food-grade calcium carbonate powder. This powder is added to a stirred solution of lemon juice with a specific pH value and molar concentration. The mixture is stirred for several hours until the calcium carbonate is thoroughly dissolved, and the supernatant is collected to obtain the liquid calcium citrate malate .

化学反应分析

Types of Reactions: Calcium citrate malate pentahydrate primarily undergoes dissolution reactions to release calcium ions and a calcium citrate complex. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The common reagents used in the preparation of this compound include citric acid, malic acid, and calcium carbonate. The reaction conditions involve stirring the mixture at room temperature until complete dissolution is achieved .

Major Products Formed: The major product formed from the reaction of citric acid, malic acid, and calcium carbonate is this compound. This compound is known for its high solubility and bioavailability .

科学研究应用

Calcium citrate malate pentahydrate has a wide range of scientific research applications. In chemistry, it is used as a source of calcium ions in various reactions. In biology and medicine, it is used as a dietary supplement to prevent and treat calcium deficiencies. It is also used in the treatment of osteoporosis and other bone-related conditions due to its high bioavailability and effectiveness in increasing bone mineral density . Additionally, it is used in the food industry as a calcium fortifier in various food products .

作用机制

The mechanism of action of calcium citrate malate pentahydrate involves the release of calcium ions upon dissolution. These calcium ions are then absorbed in the intestines and increase plasma calcium levels. This, in turn, reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). The reduction in PTH levels helps in increasing bone mineral density by promoting calcium deposition in bones .

相似化合物的比较

Similar Compounds:

- Calcium carbonate

- Calcium citrate

- Calcium malate

Comparison: Calcium citrate malate pentahydrate is unique due to its high bioavailability compared to other calcium supplements like calcium carbonate and calcium citrate. It is absorbed more efficiently in the intestines, making it a preferred choice for individuals with low gastric acid levels. Additionally, it has been shown to be more effective in increasing bone mineral density compared to other calcium supplements .

生物活性

Calcium citrate malate (CCM) pentahydrate is a complex of calcium, citric acid, and malic acid that has garnered attention for its biological activity, particularly in the context of calcium supplementation. This article explores the biological properties, bioavailability, and clinical implications of CCM based on diverse research findings.

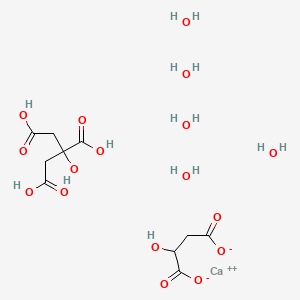

Chemical Structure and Solubility

CCM exists as a metastable complex that can adopt various hydration states, with pentahydrate being one of the most studied forms. The solubility of CCM is significantly higher than that of other calcium salts such as calcium carbonate and calcium citrate. Studies indicate that CCM is soluble in both neutral and acidic solutions, enhancing its bioavailability in the gastrointestinal tract .

The typical composition of CCM involves a mole ratio of calcium to citrate and malate that optimizes solubility and absorption. For instance, a common formulation is 6:2:3 (calcium:citrate:malate), which demonstrates superior solubility characteristics .

Bioavailability

Bioavailability studies have shown that CCM is absorbed more efficiently than traditional calcium sources. A clinical study comparing CCM with calcium carbonate and calcium lysinate found that while all forms increased serum calcium levels, CCM provided a more gradual increase, suggesting a sustained release profile . The relative oral bioavailability of CCM was noted to be significantly higher compared to other forms, making it an attractive option for supplementation.

The mechanism by which CCM exerts its biological effects involves several metabolic pathways:

- Calcium Absorption : The presence of citric and malic acids enhances the solubilization of calcium ions in the gut, facilitating their absorption through the intestinal lining.

- Bone Health : Research indicates that CCM not only increases serum calcium levels but also positively affects bone mineral density (BMD). In osteopenic patients, supplementation with CCM resulted in significant improvements in BMD over an 8-week period .

- Siderophore Activity : Interestingly, CCM has been identified as having siderophore-like properties, which may play a role in iron metabolism within the body .

Clinical Studies

Several clinical studies have investigated the efficacy of CCM in various populations:

- Osteopenia Patients : A randomized open-label study involving 24 osteopenia patients demonstrated significant improvements in BMD after 8 weeks of treatment with CCM compared to control groups receiving other calcium sources .

- Animal Studies : Research involving broiler chicks indicated that CCM could serve as an effective calcium source, promoting growth and skeletal development compared to traditional limestone sources .

Comparative Efficacy

A comparative analysis of different calcium sources highlights the advantages of CCM:

| Calcium Source | Bioavailability (%) | Effect on BMD | Time to Peak Serum Calcium (min) |

|---|---|---|---|

| Calcium Citrate Malate | High | Significant | 180 |

| Calcium Carbonate | Moderate | Moderate | 270 |

| Calcium Lysinate | Very High | Very Significant | 60 |

属性

IUPAC Name |

calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylic acid;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C4H6O5.Ca.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-2(4(8)9)1-3(6)7;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5H,1H2,(H,6,7)(H,8,9);;5*1H2/q;;+2;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCMQXRREZMSPJ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O.O.O.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22CaO17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721339 |

Source

|

| Record name | Calcium 2-hydroxybutanedioate--2-hydroxypropane-1,2,3-tricarboxylic acid--water (1/1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120250-12-6 |

Source

|

| Record name | Calcium 2-hydroxybutanedioate--2-hydroxypropane-1,2,3-tricarboxylic acid--water (1/1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。